![molecular formula C15H29N3O3 B2877304 Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate CAS No. 2094406-57-0](/img/structure/B2877304.png)
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of several types of cancer.
Mechanism of Action
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is a selective inhibitor of BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B cells, which are a type of immune cell that can give rise to certain types of cancer. By inhibiting BTK, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate can block BCR signaling and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has also been shown to modulate the immune system. Specifically, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate can inhibit the activation and proliferation of T cells, which are another type of immune cell that can contribute to the development of certain types of cancer. This immunomodulatory effect may be useful in the treatment of autoimmune diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is its high selectivity for BTK, which reduces the risk of off-target effects. Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is its low solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several potential future directions for the study of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate. One area of interest is the development of combination therapies that incorporate Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the investigation of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate in other types of cancer, such as solid tumors. Finally, further research is needed to understand the mechanisms underlying the immunomodulatory effects of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate, and to determine whether these effects can be harnessed for the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate involves several steps, including the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with methyl propyl carbamate, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained after purification by column chromatography. The yield of Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate is typically around 50%.
Scientific Research Applications
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
tert-butyl 4-[[methyl(propyl)carbamoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-9-17(5)13(19)16-12-7-10-18(11-8-12)14(20)21-15(2,3)4/h12H,6-11H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHLDKBNQGMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)
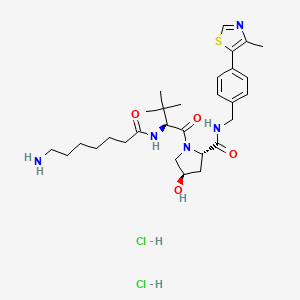
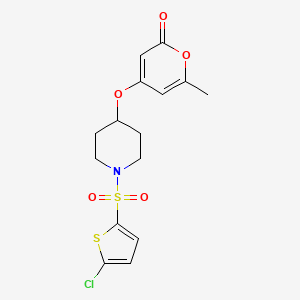
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
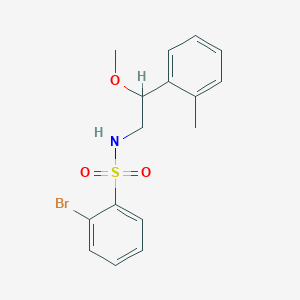
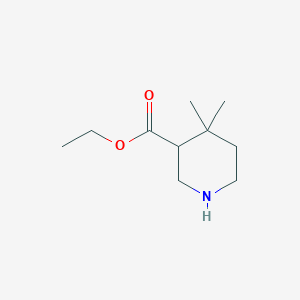
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
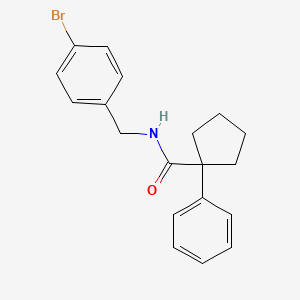
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)
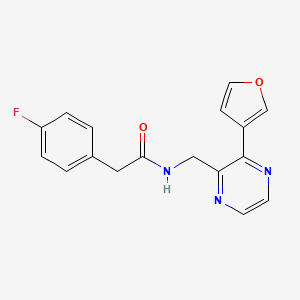
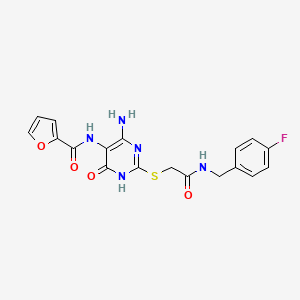
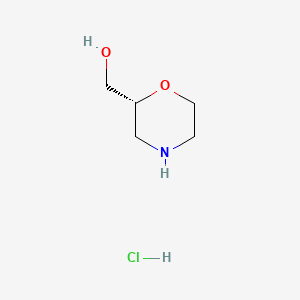
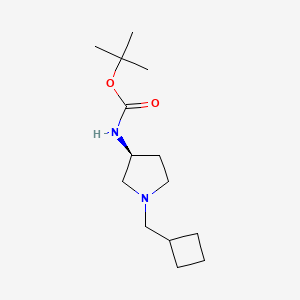
![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)